molecular formula C3H8O2 B051772 1,3-Propanediol CAS No. 504-63-2

1,3-Propanediol

Cat. No. B051772
CAS RN: 504-63-2
M. Wt: 76.09 g/mol
InChI Key: YPFDHNVEDLHUCE-UHFFFAOYSA-N
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Description

1,3-Propanediol (also known as 1,3-PDO) is a glycol that can enhance the absorption of ingredients such as salicylic acid to improve their effectiveness. It also offers moisturizing properties that can result in a smooth, dewy finish .


Synthesis Analysis

The production of 1,3-PDO from renewable feedstocks by green processes is attracting wide attention. Although biological production of 1,3-PDO has been commercialized, the development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .


Molecular Structure Analysis

The molecular structure of 1,3-Propanediol is CH2(CH2OH)2 .


Chemical Reactions Analysis

1,3-Propanediol is formed by the cross-aldol reaction of formaldehyde (HCHO) with acetaldehyde (CH3CHO), which further converts to 1,3-propanediol .


Physical And Chemical Properties Analysis

1,3-Propanediol is stable upon heating when electronic cigarette are used in recommended conditions. It has better thermic profile compared to propylene glycol and glycerol, showing less thermal decomposition by-products .

Scientific Research Applications

Food Industry

1,3-PDO is a platform compound that has been widely used in the food industry . It is used as a solvent and humectant in food flavorings and also as a carrier for food coloring .

Pharmaceutical Industry

In the pharmaceutical industry, 1,3-PDO is used as a solvent for many drugs . It is also used in the production of certain types of therapeutic agents .

Cosmetic Industry

1,3-PDO is extensively used in the cosmetic industry . It is used as a solvent in many cosmetic products and also as a moisturizer in skin care products .

Polymer Industry

1,3-PDO is an important bulk chemical widely used in the polyester and polyurethane industry . It can be used as a monomer to synthesize biodegradable polyester plastic—polytrimethylene terephthalate (PTT) .

Biodegradable Plastics

1,3-PDO is also widely used in the fields of biodegradable plastics . For example, 1,3-PDO can be used as a monomer to synthesize biodegradable polyester plastic—polytrimethylene terephthalate (PTT) .

Chemical Synthesis

1,3-PDO is a versatile platform chemical, which can be used to synthesize polyester, polyurethane, and heterocyclic compounds . It is extensively utilized to manufacture textiles, coatings, plastics, medicines, and other industrial products .

Biofuels and Bioproducts

The biological synthesis of 1,3-PDO has shown promising applications owing to its mild conditions and environmental friendliness . It has been used in the production of biofuels and bioproducts .

Green Processes

The production of 1,3-PDO from renewable feedstocks by green processes is attracting wide attention . The microbial fermentation method has shown the advantages of renewability, green process, and environmentally friendly property .

Mechanism of Action

Target of Action

1,3-Propanediol (1,3-PDO) primarily targets two enzymes: Haloalkane dehalogenase from Pseudomonas paucimobilis and ADP-ribosylation factor 1 in humans .

Mode of Action

It is known that in the oxidative pathway, nad + -dependent glycerol dehydrogenase enzyme converts glycerol to dihydroxyacetone (dha), which is phosphorylated to dihydroxyacetone phosphate (dhap) by transfer of phosphate group from atp in the presence of kinase enzyme .

Biochemical Pathways

1,3-PDO is produced from renewable feedstocks like glycerol through green processes. The comprehensive development of biological routes for 1,3-PDO production from glycerol, sugars, and other carbon sources using engineered producers, new chassis, and new pathways has been elaborated . The recently developed bioprocesses using microbial consortia and electro-fermentation are also included .

Result of Action

It is known that the development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .

Action Environment

The action of 1,3-PDO is influenced by environmental factors. The production of 1,3-PDO from renewable feedstocks by green processes is attracting wide attention . This biological production often faces some environmental stress, such as the concentration of glycerol and 1,3-pdo, the accumulation of 3-hydroxypropionaldehyde, and the synthesis of by-products .

Safety and Hazards

1,3-Propanediol is of no immediate concern to humans indirectly exposed via the environment. In formulated products designed for consumer use, such as coatings and paints, adhesives, sealants, lubricants, and waxes, 1,3-Propanediol is of low concern for human exposure .

Future Directions

The global 1,3-propanediol (PDO) market is expected to reach US$ 879.5 million by 2030, with an annual growth rate of more than 10.7%. The production of 1,3-PDO from renewable feedstocks by green processes is attracting wide attention .

properties

IUPAC Name

propane-1,3-diol
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InChI

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2
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InChI Key

YPFDHNVEDLHUCE-UHFFFAOYSA-N
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Canonical SMILES

C(CO)CO
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Molecular Formula

C3H8O2
Record name 1,3-propanediol
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Related CAS

31714-45-1, 345260-48-2
Record name Poly(trimethylene ether)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bio-PDO homopolymer
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DSSTOX Substance ID

DTXSID8041246
Record name 1,3-Propanediol
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Molecular Weight

76.09 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless to pale yellow liquid; [Merck Index] Colorless odorless liquid; [Alfa Aesar MSDS]
Record name 1,3-Propanediol
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Boiling Point

210-212 °C
Record name 1,3-Propanediol
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Flash Point

Flash Point: 174 °F/ 345 °C /closed cup/
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Solubility

Miscible with water, Very soluble in ethyl ether; slightly soluble in benzene, Miscible with alcohol
Record name 1,3-Propanediol
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Density

1.0597 at 20 °C/4 °C
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Vapor Pressure

0.04 [mmHg], 0.0441 mm Hg at 25 °C
Record name 1,3-Propanediol
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Product Name

1,3-Propanediol

Color/Form

Colorless to pale yellow, very viscid liquid

CAS RN

504-63-2
Record name 1,3-Propanediol
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Synthesis routes and methods I

Procedure details

Using an apparatus of the type indicated in the drawings, together with an ester exchanger, a 76.4 lb./hr (34.7 kg/hr) stream of dimethylterephthalate was preheated to a temperature of 185° C. and continuously mixed with a 44.9 lb./hr (20.4 kg/hr) stream of catalyzed 1,3-propanediol which was also preheated to a temperature of 185° C., to form a mixture having a mole ratio of 1.5 moles of 1,3-propanediol per mole of dimethylterephthalate. The catalyst was tetraisopropyl titanate (Tyzor® TPT, available from E. I. du Pont de Nemours and Company, Wilmington, Del.), DuPont Performance Chemicals), which was added to the 1,3-propanediol in an amount sufficient to yield 50 ppm by weight of titanium based on the total weight of poly(trimethylene terephthalate) formed in the process. The dimethylterephthalate/catalyzed 1,3-propanediol mixture was fed into the base of an ester exchanger, where the temperature of the liquid reactants was maintained at 237° C., and the pressure at the base of the ester exchanger was maintained at 900 to 950 mm Hg (119,970 to 126,635 Pa). The pressure at the top of the ester exchange column was atmospheric. In the ester exchanger, the 1,3-propanediol reacted with the dimethylterephthalate to form bis-3-hydroxypropyl terephthalate monomer and low molecular weight oligomers of 1,3-propanediol and terephthalic acid, liberating methanol vapor, which was continuously removed from the top of the ester exchanger. The monomer/oligomer mixture was continuously removed from the base of the ester exchanger and fed to the base of a prepolymerizer. In the prepolymerizer, the monomers and oligomers reacted to form a poly(trimethylene terephthalate) prepolymer, liberating 1,3-propanediol vapor. The 1,3-propanediol vapor and other gaseous by-products were removed from the top of the prepolymerizer and condensed. The poly(trimethylene terephthalate) prepolymer was continuously withdrawn from the uppermost plate of the prepolymerizer and fed to the inlet end of a finisher vessel. The temperature of the liquid reactants in the finisher was maintained at 255° C. In the finisher, the poly(trimethylene terephthalate) prepolymer reacted to form a higher molecular weight polymer, liberating additional 1,3-propanediol vapor. The 1,3-propanediol vapor and other gaseous by-products were continuously removed from the finisher. The poly(trimethylene terephthalate) was continuously removed from the finisher and pelletized. The conditions and results for the continuous polymerization are set forth in Table I for the prepolymerizer and Table II for the finisher.
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poly(trimethylene terephthalate)
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Synthesis routes and methods II

Procedure details

When hydrogenating 3-hydroxypropanal to 1,3-propanediol on a large industrial scale, it is vital, with regard to the economic viability of the hydrogenation process and the quality of the product, for conversion and selectivity to be as close as possible to 100%. The 1,3-propanediol may be separated from the water as well as remaining 3-hydroxypropanal and secondary products contained in the product stream by distillation after the hydrogenation. However, this distillative separation is rendered very difficult by residual 3-hydroxypropanal and secondary products and may even become impossible due to reactions between the residual 3-hydroxypropanal and 1,3-propanediol to yield acetals such as 2-(2′-hydroxyethyl)-1,3-dioxane (HED), which have a boiling point close to the boiling point of 1,3-propanediol. Thus, the lower the conversion and selectivity, the poorer the achievable product quality.
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Synthesis routes and methods III

Procedure details

The plasmid pTPG(−) and the control plasmid pTLH1 were introduced into the E. coli NZN 111 (pfl :cat, Idh :kan) strain, a strain incapable of producing formate and lactate in anaerobiosis. These two recombinant strains were then grown anaerobically for 48 hours in the LB medium+glucose+10 μg/ml of tetracycline without regulation of pH. The results presented in Table 5 show that E. coli can produce significant quantities of 1,3-propanediol from glucose after transformation by the plasmid pTPG.
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Synthesis routes and methods IV

Procedure details

Poly(trimethylene terephthalate) was prepared using an apparatus of the type indicated in the drawing, including an ester exchanger, a flasher, a prepolymerizer and a finisher. In Examples 1–8, a 94.1 lb./hr (42.7 kg/hr) stream of dimethylterephthalate was preheated to a temperature of 185° C. and continuously mixed with a 55.3 lb./hr (25.1 kg/hr) stream of catalyzed 1,3-propanediol which was also preheated to a temperature of 185° C., to form a mixture having a mole ratio of 1.5 moles of 1,3-propanediol per mole of dimethylterephthalate. In Example 9, the throughput was lowered to 51.4 lb./hr (23.3 kg/hr) of dimethylterephthalate and 40.3 lb./hr (18.3 kg/hr) of catalyzed 1,3-propanediol which were combined to form a mixture having a mole ratio of 2.0 moles of 1,3-propanediol per mole of dimethylterephthalate. In Example 10, the throughput was lowered still further to 38.2 lb./hr (17.3 kg/hr) of dimethylterephthalate and 30.0 lb./hr (13.6 kg/hr) of catalyzed 1,3-propanediol which were combined to form a mixture having a mole ratio of 2.0 moles of 1,3-propanediol per mole of dimethylterephthalate. The catalyst was tetraisopropyl titanate (Tyzor® TPT, available from E. I. du Pont de Nemours and Company, Wilmington, Del.). In Examples 1–8, the tetraisopropyl titanate was added to the 1,3-propanediol in an amount sufficient to yield 30–60 ppm by weight of titanium based on the weight of poly(trimethylene terephthalate) formed in the process. In Examples 9 and 10, the catalyst level was raised to 70 ppm of titanium. The dimethylterephthalate/catalyzed 1,3-propanediol mixture was fed into the base of an ester exchanger, where the pressure at the base of the ester exchanger was maintained at 825 to 900 mm of Hg (109,972 to 119,970 Pa). In Examples 1–8, the temperature of the liquid reactants in the ester exchanger was maintained at 230° C., and in Examples 9 and 10, the temperature of liquid reactants in the ester exchanger was maintained at 237° C. and 239° C., respectively. The pressure at the top of the ester exchange column was atmospheric. In the ester exchanger, the 1,3-propanediol reacted with the dimethylterephthalate to form bis-3-hydroxypropyl terephthalate monomer and low molecular weight oligomers of 1,3-propanediol and terephthalic acid, liberating methanol vapor, which was continuously removed from the top of the ester exchanger. The monomer/oligomer mixture was continuously removed from the base of the ester exchanger and fed to the inlet of a flasher. In the flasher, the monomers and oligomers reacted to form a low molecular weight trimethylene terephthalate polymer, liberating 1,3-propanediol vapor. The 1,3-propanediol vapor and other gaseous by-products were removed from the top of the flasher and condensed. The low molecular weight trimethylene terephthalate polymer was continuously withdrawn from the flasher and fed to the inlet end of a prepolymerizer. In the prepolymerizer, the monomers and oligomers further reacted to form a higher molecular weight poly(trimethylene terephthalate) prepolymer, liberating 1,3-propanediol vapor. The 1,3-propanediol vapor and other gaseous by-products were removed from the top of the prepolymerizer, condensed and combined with the condensates from the flasher. The poly(trimethylene terephthalate) prepolymer was continuously withdrawn from the prepolymerizer and fed to the inlet end of a finisher vessel. The temperature of the liquid reactants in the finisher was maintained at 255° to 260° C. In the finisher, the poly(trimethylene terephthalate) prepolymer reacted to form an even higher molecular weight polymer, liberating additional 1,3-propanediol vapor. The 1,3-propanediol vapor and other gaseous by-products were continuously removed from the finisher. The poly(trimethylene terephthalate) was continuously removed from the finisher and pelletized. The conditions and results for the continuous polymerization are set forth in Tables I, II and III. In Examples 9 and 10, the levels of polymer and hold-up times in the finisher were reduced, resulting in lower by-product formation and higher relative viscosity (LRV).
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Synthesis routes and methods V

Procedure details

Both natural and recombinant clostridia produce 1,3-propanediol at a maximal yield of 0.55 g/g of glycerol due to the co-production of reduced compounds like butyric acid (butyrate), lactic acid (lactate), ethanol or butanol. To increase the yield of 1,3-propanediol production it is necessary to avoid the production of all the reduced co-products and associate the production of 1,3-propanediol to an oxidized co-product.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Propanediol
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1,3-Propanediol
Reactant of Route 3
1,3-Propanediol
Reactant of Route 4
1,3-Propanediol
Reactant of Route 5
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Reactant of Route 6
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